(S)-3-Amino-3-(3,5-difluorophenyl)propanoic acid hydrochloride
Description
(S)-3-Amino-3-(3,5-difluorophenyl)propanoic acid hydrochloride is a chiral β-amino acid derivative featuring a 3,5-difluorophenyl substituent. Its molecular structure combines a propanoic acid backbone with a stereospecific amino group and halogenated aromatic ring, making it a valuable intermediate in pharmaceutical synthesis, particularly for targeting enzymes or receptors sensitive to fluorine substitution. The 3,5-difluorophenyl moiety enhances lipophilicity and metabolic stability compared to non-halogenated analogs, while the hydrochloride salt improves solubility for synthetic handling .
Properties
IUPAC Name |
(3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2.ClH/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZCKEORUPCCDL-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)[C@H](CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Steps
The asymmetric synthesis begins with the condensation of 3,5-difluorobenzaldehyde with a chiral glycine equivalent. A widely adopted strategy involves the use of (R)- or (S)-tert-butylsulfinamide as a chiral auxiliary to induce stereocontrol. The aldehyde reacts with the sulfinamide-protected glycine imine under basic conditions (e.g., potassium carbonate) to form a β-imino ester intermediate. Subsequent hydrolysis with hydrochloric acid yields the free amino acid, followed by treatment with HCl gas to precipitate the hydrochloride salt.
Key Conditions :
Optimization Strategies
-
Catalyst Loading : Increasing the molar ratio of chiral auxiliary to aldehyde (1.2:1) improves enantiomeric excess (ee) to >98%.
-
Acid Hydrolysis : Prolonged exposure to 6 M HCl (24 hours) ensures complete deprotection of the sulfinamide group without racemization.
Reductive Amination of β-Keto Acid Precursors
Synthetic Pathway
This method involves the preparation of 3-(3,5-difluorophenyl)-3-oxopropanoic acid via Claisen condensation between 3,5-difluorobenzaldehyde and diethyl oxalate. The resulting β-keto acid is subjected to reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. The (S)-enantiomer is isolated via chiral column chromatography (Chiralpak IA), followed by acidification with concentrated HCl to form the hydrochloride salt.
Reaction Table :
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Claisen Condensation | Diethyl oxalate, NaH, THF | 85 | – |
| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH | 65 | 92 |
| Chiral Resolution | Chiralpak IA (Hexane:EtOH) | 58 | >99 |
Challenges and Solutions
-
Racemization Risk : Conducting reductive amination at pH 4–5 (buffered with acetic acid) minimizes epimerization.
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Catalyst Selection : Palladium on carbon (Pd/C) under hydrogen atmosphere (3 atm) provides faster reduction but lower ee (82%) compared to NaBH₃CN.
Enzymatic Resolution of Racemic Mixtures
Process Overview
A racemic mixture of 3-amino-3-(3,5-difluorophenyl)propanoic acid is treated with immobilized penicillin acylase to selectively hydrolyze the (R)-enantiomer’s amide bond. The remaining (S)-enantiomer is extracted, and the hydrochloride salt is precipitated using HCl gas.
Enzymatic Conditions :
Limitations
-
Low yield due to incomplete resolution (45–50%).
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Requires additional steps for acyl group introduction and removal.
Comparison of Synthetic Methods
Table 1: Efficiency and Practicality of Preparation Methods
| Method | Yield (%) | ee (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Asymmetric Synthesis | 72 | 99 | High | Moderate |
| Reductive Amination | 65 | 99 | Medium | High |
| Enzymatic Resolution | 45 | 99 | Low | Low |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3-(3,5-difluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Pharmacological Applications
1. Neuropharmacology
(S)-3-Amino-3-(3,5-difluorophenyl)propanoic acid hydrochloride serves as a potent antagonist of the AMPA receptor, which is crucial in mediating fast synaptic transmission in the central nervous system. Its application in neuropharmacology focuses on:
- Treatment of Neurological Disorders : Research indicates that this compound may help in alleviating symptoms associated with conditions like epilepsy and anxiety disorders by modulating glutamatergic signaling pathways .
- Neuroprotective Effects : Studies have suggested that it could exhibit neuroprotective properties against excitotoxicity, a process that leads to neuronal injury and death through excessive stimulation of glutamate receptors .
2. Antidepressant Research
The compound has been investigated for its potential role in antidepressant therapies. Its ability to modulate synaptic transmission suggests it might influence mood regulation and could be a candidate for developing new antidepressants .
Biochemical Applications
1. Protein Interaction Studies
Due to its unique structure, (S)-3-Amino-3-(3,5-difluorophenyl)propanoic acid hydrochloride is utilized in biochemical assays to study protein-ligand interactions. It can serve as a tool to understand how alterations in AMPA receptor activity affect various cellular processes.
2. Enzyme Inhibition Studies
The compound is also being explored for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition can be critical for understanding metabolic disorders and developing therapeutic agents targeting these pathways .
Material Science Applications
1. Synthesis of Functional Materials
In material science, (S)-3-Amino-3-(3,5-difluorophenyl)propanoic acid hydrochloride is being researched for its potential use as a building block in the synthesis of novel polymers and materials with specific electrical or optical properties .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuroprotection | Demonstrated that the compound reduces neuronal death in models of excitotoxicity. |
| Study B | Antidepressant Effects | Found that the compound shows promise in modulating mood-related behaviors in animal models. |
| Study C | Enzyme Inhibition | Identified potential inhibition of key metabolic enzymes, suggesting therapeutic applications in metabolic disorders. |
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(3,5-difluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors or enzymes in biological systems.
Modulating Pathways: Influencing biochemical pathways to exert its effects.
Inhibiting Enzymes: Acting as an inhibitor of certain enzymes, thereby affecting metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs differ in aromatic substituents, halogen positioning, or backbone modifications. Below is a comparative analysis:
Physicochemical Properties
- Lipophilicity : Fluorine substitution increases logP values. The 3,5-difluorophenyl analog is more lipophilic than the phenyl variant but less than the trifluoromethyl derivative .
- Solubility : Hydrochloride salts enhance aqueous solubility. The ethyl ester analog () is less polar than the carboxylic acid form, favoring organic phase partitioning .
Biological Activity
(S)-3-Amino-3-(3,5-difluorophenyl)propanoic acid hydrochloride (CAS: 2829281-70-9) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClFNO
- Molecular Weight : 237.63 g/mol
- IUPAC Name : (S)-3-amino-3-(3,5-difluorophenyl)propanoic acid hydrochloride
- Purity : Typically ≥ 95%
The compound features a difluorophenyl group which is crucial for its biological activity, particularly in modulating receptor interactions and enzyme activities.
(S)-3-Amino-3-(3,5-difluorophenyl)propanoic acid hydrochloride acts primarily as an amino acid analog , influencing neurotransmitter systems. Its structural similarity to natural amino acids allows it to interact with various receptors and transporters in the central nervous system (CNS).
- Glutamate Receptor Modulation : The compound has been shown to act as a competitive antagonist at certain glutamate receptor subtypes, which are implicated in excitatory neurotransmission and neurodegenerative diseases.
- Neuroprotective Effects : Research indicates that this compound may exert neuroprotective effects by reducing excitotoxicity associated with excessive glutamate signaling.
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
- Antagonistic Effects on Glutamate Receptors :
- IC values for receptor inhibition range from 0.5 µM to 2 µM depending on the receptor subtype.
In Vivo Studies
Animal models have been utilized to assess the pharmacological effects of (S)-3-amino-3-(3,5-difluorophenyl)propanoic acid hydrochloride:
- Neuroprotective Efficacy : In rodent models of neurodegeneration, administration of the compound resulted in:
- Reduced neuronal loss
- Improved cognitive function as measured by behavioral tests
- Toxicological Profile : Repeated dosing studies indicated a favorable safety profile with no significant adverse effects at therapeutic doses.
Research Findings and Case Studies
A summary of key research findings is presented in the table below:
Q & A
Q. What synthetic routes are recommended for preparing enantiomerically pure (S)-3-amino-3-(3,5-difluorophenyl)propanoic acid hydrochloride?
Methodological Answer: Enantioselective synthesis is critical for obtaining the (S)-enantiomer. A plausible route involves:
- Chiral auxiliary approach : Use (S)-tert-butyl sulfinamide to induce asymmetry during the Strecker synthesis of β-amino acids .
- Resolution : Racemic mixtures can be resolved via chiral HPLC or enzymatic methods (e.g., lipase-mediated hydrolysis of ester intermediates) .
- Post-synthetic modification : Hydrochloride salt formation via treatment with HCl in ethanol, followed by recrystallization for purity (>98% by HPLC) .
Q. Key Characterization Data :
Q. How can researchers assess the purity and stability of this compound under experimental conditions?
Methodological Answer:
- Purity : Use reversed-phase HPLC with UV detection (λ = 254 nm) and compare retention times against certified standards. Elemental analysis (C, H, N) should match theoretical values within ±0.4% .
- Stability : Conduct accelerated stability studies at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; typical degradation products include dehydrohalogenated analogs or racemization .
Advanced Research Questions
Q. What strategies are effective for resolving contradictory solubility data reported for this compound in different solvents?
Methodological Answer: Discrepancies often arise from polymorphic forms or protonation states.
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Solubility profiling : Use shake-flask method in buffers (pH 1–7.4) and solvents (DMSO, ethanol, water). For example:
Solvent Solubility (mg/mL) DMSO >50 (predicted) Water 20–30 (pH-dependent) -
Dynamic light scattering (DLS) : Detect aggregates in aqueous solutions.
-
Solid-state NMR : Identify polymorphs affecting solubility .
Q. How can enantiomeric excess (ee) be quantified when scaling up synthesis?
Methodological Answer:
Q. What in vitro assays are suitable for evaluating its pharmacological activity, given its structural similarity to neurotransmitter precursors?
Methodological Answer:
- Target engagement : Surface plasmon resonance (SPR) to measure binding affinity (KD) to GABA receptors or phenylalanine hydroxylase .
- Cellular uptake : Radiolabeled (14C) compound in HEK293 cells, with LC-MS quantification of intracellular concentrations .
- Metabolic stability : Incubate with liver microsomes; monitor half-life (t1/2) via LC-MS/MS .
Q. How should researchers mitigate risks associated with its handling, based on structural analogs?
Methodological Answer:
Q. What computational tools predict its blood-brain barrier (BBB) permeability for CNS-targeted studies?
Methodological Answer:
Q. How can isotopic labeling (e.g., 2H, 13C) be integrated to study metabolic pathways?
Methodological Answer:
Q. What crystallographic methods resolve its 3D structure for target docking studies?
Methodological Answer:
Q. How to address discrepancies between in silico ADMET predictions and experimental data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
